N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide is a benzamide derivative characterized by a central 2,5-dimethoxyphenyl scaffold substituted at the 4-position with a benzoylamino group and linked to a 2-methylbenzamide moiety.
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-9-7-8-12-17(15)23(27)25-19-14-20(28-2)18(13-21(19)29-3)24-22(26)16-10-5-4-6-11-16/h4-14H,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLALMDJDMFURGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the acylation of 2,5-dimethoxyaniline with benzoyl chloride to form N-(2,5-dimethoxyphenyl)benzamide. This intermediate is then subjected to further acylation with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using more cost-effective and environmentally friendly starting materials. The Schotten-Baumann acylation method, which involves the reaction of an amine with an acid chloride in the presence of a base, is commonly employed. This method eliminates the use of hazardous solvents like benzene and replaces them with safer alternatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Azo-Containing Compounds (C.I. Pigment Violet 25, CI 12480)
- Key Differences: The target compound lacks the azo (-N=N-) group present in both C.I. Pigment Violet 25 and CI 12480.
- Functional Impact : Azo groups in pigments enhance lightfastness and color intensity but may raise toxicity concerns. The target compound’s benzamide-centric structure prioritizes stability and hydrogen-bonding capacity, favoring interactions with biological targets.
Heterocyclic Analog (Thiazol-Benzamide)
- Key Differences : The thiazole ring and fluorophenyl methoxy group in the thiazol-benzamide derivative introduce steric bulk and electronic effects absent in the target compound. These features are common in kinase inhibitors and antimicrobial agents, suggesting divergent therapeutic mechanisms .
- Molecular Weight: The thiazol derivative’s higher molecular weight (491.53 g/mol vs.
β-Oxo Propanamide Derivative
- Key Differences : The β-oxo propanamide chain in this analog introduces a ketone group, altering solubility and reactivity compared to the target compound’s methylbenzamide group. This modification could enhance metabolic stability or binding affinity in drug design .
Biological Activity
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a unique structure that combines benzoylamino and dimethoxyphenyl groups, which may contribute to its biological efficacy. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N2O4, with a molecular weight of approximately 390.44 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.44 g/mol |
| IUPAC Name | N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicated that it can inhibit cell proliferation in breast cancer cells by inducing apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to act as an inhibitor of certain kinases involved in cell signaling pathways that regulate growth and survival. By binding to these targets, the compound may disrupt critical signaling cascades, leading to reduced cell viability and increased apoptosis .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR). Research indicates that inhibition of DHFR can lead to decreased synthesis of nucleotides necessary for DNA replication, thereby slowing down the proliferation of cancer cells .
Study 1: In Vitro Anticancer Activity
A study published in Pharmaceutical Research evaluated the in vitro activity of this compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The study found that treatment with this compound resulted in significant changes in cell cycle distribution and increased markers of apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-fluorobenzamide | Anticancer activity | Fluorine substitution enhances potency |
| N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide | Moderate enzyme inhibition | Methyl group may alter binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
